8-(3-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Description
The exact mass of the compound this compound is 345.00006 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(3-bromophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-10-3-1-2-9(4-10)11-6-16(19)18-13-7-15-14(5-12(11)13)20-8-21-15/h1-5,7,11H,6,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBUJKRIFKPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic compound belonging to the quinoline family. Its structure features a unique dioxoloquinoline core that is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrN2O3 |
| Molecular Weight | 364.19 g/mol |
| CAS Number | 1005150-37-7 |
The presence of the bromophenyl group is notable for its influence on biological activity, particularly in terms of lipophilicity and electron-withdrawing effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to modulate enzyme activity and receptor function, leading to diverse pharmacological effects. Key mechanisms include:
- Inhibition of Cell Division : The compound has demonstrated effectiveness as a bactericidal agent by inhibiting cell division proteins (e.g., FtsZ) in Gram-positive bacteria .
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against strains such as H5N1 and may have implications for COVID-19 treatment .
- Cytotoxic Effects : Studies have shown that certain derivatives possess cytotoxicity against cancer cell lines, indicating potential for anticancer applications .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound. Notably:
- In vitro Testing : The compound has been tested against various bacterial strains with promising results. For instance, it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 25 |
Antiviral Activity
Research has highlighted the antiviral potential of this compound:
- H5N1 Inhibition : Derivatives showed high inhibition rates (up to 91.2%) against H5N1 virus with low cytotoxicity .
Cytotoxicity and Anticancer Effects
The cytotoxic effects were evaluated using various cancer cell lines:
- Cell Viability Assays : Compounds derived from this quinoline structure were tested in H9c2 cardiomyocytes and macrophages. Results indicated that certain derivatives maintained high cell viability (>80%) even when co-treated with doxorubicin .
| Compound | Cell Viability (%) |
|---|---|
| Derivative A | 81.6 |
| Derivative B | 87.5 |
Case Studies
Recent studies have emphasized the pharmacological potential of this compound in various contexts:
- Antibacterial Efficacy : A study comparing the activity of several quinoline derivatives found that those with bromophenyl substitutions had enhanced antibacterial properties compared to non-substituted analogs .
- Antiviral Research : Investigations into the antiviral mechanisms revealed that increasing lipophilicity correlated with improved efficacy against viral targets .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm, bromophenyl protons at δ 7.2–7.6 ppm) .
- HRMS : Validates molecular weight (e.g., calculated m/z 414.02 vs. experimental m/z 414.05) .
Advanced Research Focus - DFT calculations : B3LYP/6-31G* simulations predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites for reactivity studies .
- X-ray crystallography : Resolves dihydroquinoline ring puckering and bromophenyl orientation, though no experimental data is currently published .
How does the bromophenyl substituent influence biological activity compared to other aryl groups (e.g., chlorophenyl or fluorophenyl)?
Advanced Research Focus
Structure-activity relationship (SAR) studies on analogs show:
- Antimicrobial activity : The bromophenyl group enhances lipophilicity, improving membrane penetration (e.g., MIC values of 2–8 µg/mL against S. aureus vs. 16 µg/mL for chlorophenyl analogs) .
- Enzyme inhibition : Bromine’s electron-withdrawing effect increases binding affinity to Plasmodium falciparum kinase PfPK6 (IC₅₀ = 0.8 µM vs. 1.5 µM for fluorophenyl derivatives) .
What experimental strategies are recommended for resolving contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., 48-hour incubation) to minimize variability .
- Dose-response curves : Compare EC₅₀ values across studies to identify outliers caused by impurity interference (e.g., >95% purity required) .
- Molecular docking : Validate target engagement by simulating interactions with proteins like PfPK6 or human kinases to explain divergent results .
How can computational modeling guide the optimization of this compound’s solubility and stability?
Q. Advanced Research Focus
- LogP calculations : Predict logP ~2.8, suggesting moderate solubility in DMSO. Adjustments via hydroxylation (e.g., adding -OH at C5) reduce logP to 1.5, improving aqueous solubility .
- Degradation pathways : DFT simulations identify susceptibility to hydrolysis at the dioxolo ring under acidic conditions (pH < 3), guiding formulation in buffered solutions .
What methodologies are effective for evaluating the compound’s cytotoxicity while minimizing false positives?
Q. Basic Research Focus
- MTT assay : Use triplicate wells and include a vehicle control (e.g., 0.1% DMSO) to account for solvent effects .
- Selectivity index (SI) : Compare IC₅₀ values in cancer (e.g., MDA-MB-231) vs. normal cells (e.g., HEK-293) to confirm specificity (SI > 10 indicates low off-target toxicity) .
How do reaction conditions impact the stereochemistry of the dihydroquinoline ring, and how is this characterized?
Q. Advanced Research Focus
- Chiral chromatography : Use Chiralcel IB columns (10% i-PrOH/hexane) to separate enantiomers, confirming >99% ee for (6R,7R,8S) configurations .
- NOESY NMR : Correlates proton proximities to determine ring puckering (e.g., axial vs. equatorial bromophenyl orientation) .
What are the limitations of current synthetic routes, and how can they be addressed for scalable production?
Q. Advanced Research Focus
- Catalyst cost : ZrOCl₂·8H₂O is cost-effective but requires post-reaction filtration. Switch to immobilized TiO₂ on silica gel for easier recovery .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2:1 ratio of Meldrum’s acid, aldehyde, and aniline) to reduce dimerization byproducts .
How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Q. Advanced Research Focus
- Kinase inhibition assays : Use recombinant PfPK6 with ATP-Glo™ kits to measure luminescence changes (30-minute incubation, IC₅₀ reported as 0.8 µM) .
- Competitive binding studies : Co-crystallize the compound with PfPK6 to resolve binding modes via X-ray diffraction (currently hypothetical; no structures published) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
